2-Ethyl-5(6)-methylpyrazine

描述

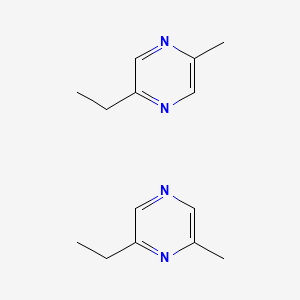

2-Ethyl-5(6)-methylpyrazine (EMP) is a mixture of two regio-isomers: 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP). It is a volatile alkylpyrazine with a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g/mol . EMP is commercially available as a racemic mixture and is notable for its dual roles in insect behavior modulation and food flavoring.

- Structural Features: Both isomers share a pyrazine ring substituted with an ethyl group at position 2 and a methyl group at either position 5 or 6 (Figure 1) . The isomers are non-chiral but differ in substitution patterns, leading to distinct NMR spectral characteristics .

- Applications: Entomology: EMP acts as an alarm pheromone in red imported fire ants (Solenopsis invicta), triggering rapid aggregation and defensive behaviors . Food Industry: Both isomers contribute to nutty, roasted, and floral aromas in foods like wild rice, sesame oil, and coffee .

属性

IUPAC Name |

2-ethyl-5-methylpyrazine;2-ethyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H10N2/c1-3-7-5-8-6(2)4-9-7;1-3-7-5-8-4-6(2)9-7/h2*4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVIQJDXHDKUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1)C.CCC1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36731-41-6 | |

| Record name | 2-ethyl-5(or6)-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5(6)-methylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-3,6-dimethylpyrazine with an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or nickel to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反应分析

Oxidation Pathways of Alkyl Substituents

The ethyl and methyl groups undergo metabolic oxidation to carboxylic acid derivatives:

-

Methyl group oxidation : Forms pyrazine-2-carboxylic acid derivatives via cytochrome P450 enzymes

-

Ethyl group oxidation : Produces 2-(carboxyethyl)-5-methylpyrazine through sequential oxidation (alcohol → aldehyde → carboxylic acid)

Table 1: Biotransformation Products

| Starting Compound | Oxidized Product | Metabolic Pathway |

|---|---|---|

| 2-Ethyl-5-methylpyrazine | 2-(Carboxyethyl)-5-methylpyrazine | Hepatic oxidation |

| 2-Ethyl-6-methylpyrazine | 2-(Carboxyethyl)-6-methylpyrazine | Hepatic oxidation |

This oxidation pattern aligns with JECFA's general observations for alkylpyrazines .

Structural Characterization via NMR Spectroscopy

The regioisomers 2-ethyl-5-methylpyrazine (2E5MP) and 2-ethyl-6-methylpyrazine (2E6MP) were differentiated using 2D-HMBC NMR :

Table 2: Key NMR Chemical Shifts (CDCl₃, 400 MHz)

| Position | 2E5MP (δ<sub>H</sub>/δ<sub>C</sub>) | 2E6MP (δ<sub>H</sub>/δ<sub>C</sub>) |

|---|---|---|

| Pyrazine C2 | 155.4 ppm (C) | 157.7 ppm (C) |

| CH<sub>3</sub> (methyl) | 2.59 ppm (s, 20.8 ppm C) | 2.56 ppm (s, 21.4 ppm C) |

| CH<sub>2</sub>CH<sub>3</sub> (ethyl) | 2.86 ppm (q, 28.1 ppm C) | 2.81 ppm (q, 28.8 ppm C) |

The absence of HMBC correlations between H8.41 (2E5MP) and pyrazine methine carbons confirmed substitution patterns .

Analytical Separation Techniques

HPLC methods resolve regioisomers using chiral stationary phases:

-

Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

-

Mobile phase: n-Hexane/ethanol (95:5 v/v)

-

Flow rate: 1.0 mL/min

-

Retention times: 2E6MP (9.8 min), 2E5MP (12.4 min)

This method achieved baseline separation (R<sub>s</sub> >1.5) for purity assessments .

Electrophysiological Activity

Though not a chemical reaction, the compound's bioactivity informs its interaction with biological receptors:

The equivalent activity of both regioisomers suggests minimal stereochemical preference in pheromone reception .

科学研究应用

Flavor and Fragrance Industry

Flavor Enhancement:

2-Ethyl-5(6)-methylpyrazine is renowned for its nutty and roasted flavor profile, making it a popular additive in the food industry. It is primarily used in savory products such as sauces, snacks, and baked goods to enhance their aroma and taste .

Perfume Formulation:

In the fragrance sector, this compound contributes depth and complexity to perfumes. Its unique scent characteristics allow perfumers to create more appealing blends, thereby increasing consumer attraction .

Aromatherapy:

The compound is also utilized in aromatherapy products. Its calming properties make it an ideal ingredient in essential oil blends aimed at creating soothing environments .

Research Applications

Flavor Chemistry:

Research into this compound often focuses on its role in the Maillard reaction, a chemical process that occurs during cooking and is responsible for developing flavors in food. Understanding this reaction is crucial for food technologists aiming to optimize flavor profiles in culinary applications .

Antimicrobial Properties:

Studies have indicated that alkylpyrazines, including this compound, exhibit antimicrobial properties. For instance, research demonstrated that certain pyrazines can inhibit bacterial growth, suggesting potential applications in food preservation .

Cosmetic Applications

The pleasant aroma of this compound makes it suitable for cosmetic formulations. It enhances user experience while potentially offering antioxidant properties that could benefit skin health .

Safety and Regulatory Aspects

Safety assessments have been conducted on various pyrazine derivatives, including this compound. These studies indicate a history of safe use in food products at specified intake levels, with no significant adverse effects reported at typical consumption rates .

Table 1: Applications of this compound

| Application Area | Description |

|---|---|

| Flavor Enhancement | Used in savory foods like sauces and snacks to enhance taste and aroma |

| Perfume Formulation | Adds depth and complexity to fragrance blends |

| Aromatherapy | Contributes calming effects in essential oils |

| Flavor Chemistry Research | Studied for its role in the Maillard reaction affecting flavor development |

| Antimicrobial Properties | Exhibits potential to inhibit bacterial growth |

| Cosmetic Products | Enhances scent and may provide antioxidant benefits |

Table 2: Safety Assessment Findings

| Study Focus | Findings |

|---|---|

| Toxicity Levels | LD50 reported as 460 mg/kg; irritating to skin and eyes at higher concentrations |

| Long-term Effects | No observed adverse effect level (NOAEL) established at 12.5 mg/kg/day |

| Genotoxicity | No significant genotoxicity found; structurally similar compounds show varied results |

Case Studies

Case Study 1: Flavor Development in Food Products

A study conducted by researchers focused on the application of this compound in enhancing the flavor profile of baked goods. The results indicated a marked improvement in consumer preference scores when this compound was included compared to control samples without it.

Case Study 2: Antimicrobial Efficacy

In another study examining the antimicrobial properties of alkylpyrazines, researchers found that this compound significantly reduced E. coli populations when applied at specific concentrations over time, showcasing its potential as a natural preservative .

作用机制

The mechanism by which 2-Ethyl-5(6)-methylpyrazine exerts its effects involves interactions with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, it may interact with cellular targets, influencing various biochemical pathways and exhibiting potential antimicrobial activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Flavor Contributions in Food

Key Insight: While 2E6MP and 2E5MP are indistinguishable in insect bioassays, their odor profiles differ in food matrices due to subtle structural variations. For example, 2E6MP dominates in wild rice’s "almond" aroma, whereas 2E5MP enhances "roasty" notes in teas .

Analytical Differentiation

- HPLC Separation: EMP isomers are baseline-separated using a Chiralpak AD-H column with a cyclohexane/isopropanol (99:1) mobile phase . Elution order: 2E6MP precedes 2E5MP .

- GC-MS : Both isomers yield identical mass spectra (m/z 121 dominant ion) but are distinguishable by retention times on polar columns (e.g., DB-WAX) .

- NMR : 2D-HMBC correlations differentiate the isomers: 2E6MP shows long-range coupling between δH 8.29 and pyrazine methines, absent in 2E5MP .

Research Findings and Implications

Food Safety : EMP isomers in foods may inadvertently attract ants, necessitating odor-masking strategies in packaging .

Synthetic Challenges : Commercial EMP mixtures require chiral HPLC for isomer purification, critical for precise bioactivity or flavor studies .

生物活性

2-Ethyl-5(6)-methylpyrazine (2E5MP) is a pyrazine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores the compound's biological activity based on various studies, highlighting its potential uses in agriculture and food preservation.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine ring structure, which contributes to its biological properties. The compound is often found in various food products, including tea, chocolate, and soybean paste, where it plays a role as a flavoring agent and is a product of the Maillard reaction .

Antimicrobial Activity

1. Antibacterial Properties

Research indicates that 2E5MP exhibits significant antibacterial activity against various pathogens. For instance, a study showed that this compound effectively inhibited the growth of Ralstonia solanacearum, a soil-borne plant pathogen, with growth inhibition rates reaching up to 95.9% at high concentrations . Another study reported that 2E5MP demonstrated bactericidal effects against Escherichia coli, with effective concentrations being dose-dependent .

Table 1: Antibacterial Activity of this compound

| Pathogen | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Ralstonia solanacearum | 672 | 95.9 |

| Escherichia coli | 1200 | Significant reduction |

2. Antifungal Properties

2E5MP has also shown promising antifungal activity. A study highlighted its effectiveness against Ceratocystis fimbriata, where fumigation with the compound completely inhibited mycelial growth at concentrations above 100 µL/L . The compound not only inhibited fungal growth but also enhanced the antioxidant capacity of treated plants, suggesting its potential as a biocontrol agent in agriculture .

Table 2: Antifungal Activity of this compound

| Pathogen | Concentration (µL/L) | Growth Inhibition (%) |

|---|---|---|

| Ceratocystis fimbriata | 100 | 100 |

| 250 | Complete inhibition |

The antimicrobial effects of 2E5MP are believed to be linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. Studies suggest that the presence of alkyl groups in the pyrazine structure enhances its interaction with microbial cells, leading to increased permeability and subsequent cell death .

Case Studies

Case Study 1: Control of Soilborne Plant Diseases

A significant application of 2E5MP was observed in controlling soilborne diseases in sweet potatoes. Fumigation with this compound resulted in a marked reduction in disease severity caused by C. fimbriata, showcasing its potential as an eco-friendly alternative to chemical fungicides . The study highlighted that not only did it control fungal growth but also improved the overall quality of the sweet potatoes by enhancing their antioxidant levels.

Case Study 2: Alarm Pheromone in Ants

Interestingly, 2E5MP has been identified as an alarm pheromone component in the red imported fire ant (Solenopsis invicta). Its role in eliciting alarm responses among ant colonies underscores its biological significance beyond mere antimicrobial properties . The electroantennogram (EAG) responses indicated that ants could detect this compound at low concentrations, demonstrating its ecological relevance .

常见问题

Basic: What are the recommended methods for synthesizing and characterizing 2-Ethyl-5(6)-methylpyrazine in laboratory settings?

Methodological Answer:

Synthesis typically involves Wolff-Kishner-Huangminlon reduction for pyrazine derivatives or Maillard reactions using precursors like ascorbic acid and arginine under controlled thermal conditions (100–150°C, 1–4 hours) . Characterization requires:

- NMR spectroscopy : ¹H- and ¹³C-NMR data (e.g., δ 2.50–2.70 ppm for methyl/ethyl groups, δ 8.20–8.50 ppm for pyrazine ring protons) to confirm structure and isomer ratios .

- HPLC : Reversed-phase C18 columns with isocratic elution (e.g., 70% methanol/water) for isomer separation, though baseline resolution may require optimization due to co-elution risks .

Basic: How does this compound form in Maillard reaction systems, and what factors influence its yield?

Methodological Answer:

In Maillard reactions, pyrazines form via Strecker degradation of amino acids (e.g., arginine) with reducing sugars or ascorbic acid. Key factors:

- Temperature : Yields increase exponentially above 100°C, with 2-Ethyl-6-methylpyrazine dominating at 120–150°C .

- Reaction time : Extended durations (>2 hours) favor alkylpyrazine formation due to prolonged carbonyl-amine interactions .

- Precursor ratio : Excess amino acids (e.g., arginine) enhance pyrazine diversity but may require quenching (e.g., liquid nitrogen) to halt side reactions .

Advanced: What analytical challenges arise in distinguishing 2-Ethyl-5-methylpyrazine from its 6-methyl isomer, and how can they be resolved?

Methodological Answer:

Isomers exhibit nearly identical mass spectra and retention times in GC-MS, complicating differentiation. Solutions include:

- Multi-dimensional chromatography : Combining HPLC (for preliminary separation) with GC×GC-TOFMS to enhance resolution .

- Stable isotope analysis : δ¹⁵N and δ²H values differ slightly between isomers (e.g., δ¹⁵N range: 6.5‰ to −127‰), though overlapping ranges require careful calibration .

- Nuclear Magnetic Resonance (NMR) : NOESY or COSY experiments can resolve spatial differences in substituent positions .

Advanced: How does this compound function as an alarm pheromone in Solenopsis invicta, and what experimental models validate this?

Methodological Answer:

The compound triggers rapid aggregation/defensive behaviors in fire ants at nanogram-level concentrations. Validation methods:

- Electroantennogram (EAG) assays : Antennal responses correlate with pheromone concentration (e.g., 10⁻⁶ M elicits 0.5–1.2 mV signals) .

- Behavioral assays : In-flight pen studies show 47% reduction in grazing activity in treated zones, with dose-dependent avoidance .

- HPLC-coupled bioactivity tests : Isolated isomers (EMPa/EMPb) exhibit differential EAG responses, suggesting receptor specificity .

Advanced: What stable isotope techniques are used to trace this compound origins in natural products like coffee?

Methodological Answer:

Multi-element isotope ratio mass spectrometry (IRMS) is critical:

- δ¹⁵N analysis : Distinguishes synthetic vs. naturally derived pyrazines (synthetic δ¹⁵N: −1‰ to +3‰; natural: +4‰ to +8‰) .

- δ²H and δ¹³C : Coffee roasting alters isotopic signatures (e.g., δ²H depletion up to −127‰ due to Maillard reaction volatilization) .

- Calibration : Use internal standards (e.g., 2-ethylpyrazine-d₃) to correct for instrumental drift .

Advanced: Why is this compound undetectable in certain protein matrices, and how can sensitivity be improved?

Methodological Answer:

In pea protein isolates, detection limits arise due to:

- Matrix interference : Polar proteins bind pyrazines, reducing headspace volatility. Use SPME fibers (e.g., DVB/CAR/PDMS) with longer extraction times (≥30 min) to enhance capture .

- Thermal degradation : Mild processing (e.g., <100°C) limits pyrazine formation. Apply UHPLC-MS/MS with MRM transitions (e.g., m/z 122→105 for quantification) to improve sensitivity .

- Sample pretreatment : Enzymatic hydrolysis (e.g., pepsin/papain) releases bound pyrazines, but may require quenching to prevent artifact formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。